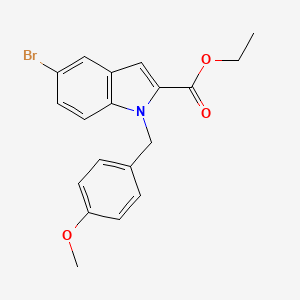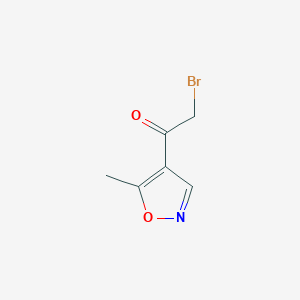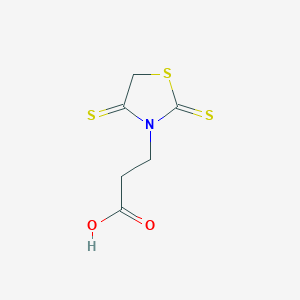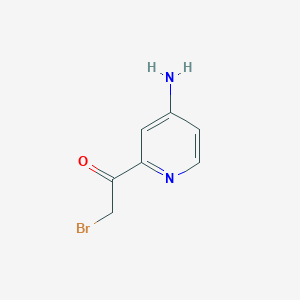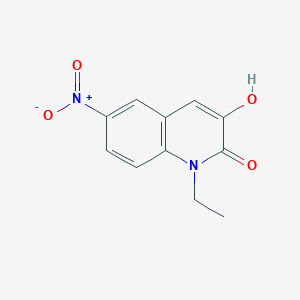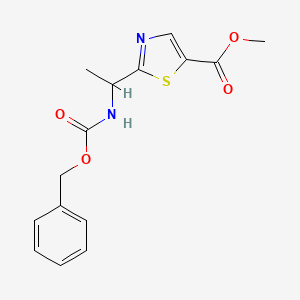![molecular formula C14H23N5S B13989826 9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol CAS No. 19270-97-4](/img/structure/B13989826.png)
9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- is a chemical compound with the molecular formula C13H20N4S It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- typically involves the reaction of purine derivatives with appropriate alkylating agents. One common method involves the alkylation of 6-thiopurine with 4-(diethylamino)-1-methylbutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
化学反応の分析
Types of Reactions
6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Mercaptopurine: Another purine derivative with a thiol group, used as a chemotherapy agent.
Azathioprine: A prodrug of 6-mercaptopurine, used as an immunosuppressive agent.
Thioguanine: Similar to 6-mercaptopurine, used in the treatment of leukemia.
Uniqueness
6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino and methylbutyl groups may enhance its solubility, bioavailability, or interaction with specific molecular targets compared to other similar compounds.
特性
CAS番号 |
19270-97-4 |
|---|---|
分子式 |
C14H23N5S |
分子量 |
293.43 g/mol |
IUPAC名 |
9-[5-(diethylamino)pentan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C14H23N5S/c1-4-18(5-2)8-6-7-11(3)19-10-17-12-13(19)15-9-16-14(12)20/h9-11H,4-8H2,1-3H3,(H,15,16,20) |
InChIキー |
QESZMNADTFAEIV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)N1C=NC2=C1NC=NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
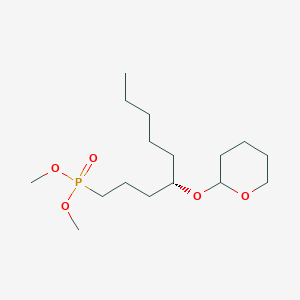
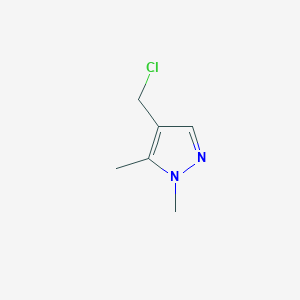
![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)


![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
